molecular formula C6H11FO B8013134 [(1S,3R)-3-fluorocyclopentyl]methanol

[(1S,3R)-3-fluorocyclopentyl]methanol

Cat. No.: B8013134
M. Wt: 118.15 g/mol
InChI Key: CYSCIWOGJGUWHI-NTSWFWBYSA-N
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Description

[(1S,3R)-3-fluorocyclopentyl]methanol is an organic compound with the molecular formula C6H11FO. It features a cyclopentane ring substituted with a fluorine atom and a hydroxymethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,3R)-3-fluorocyclopentyl]methanol typically involves the following steps:

    Cyclopentane Ring Formation: The starting material, cyclopentene, undergoes a fluorination reaction to introduce the fluorine atom at the desired position. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Hydroxymethyl Group Introduction: The fluorinated cyclopentane derivative is then subjected to a hydroxymethylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

[(1S,3R)-3-fluorocyclopentyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form the corresponding cyclopentylmethanol derivative using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(1S,3R)-3-fluorocyclopentyl]methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of [(1S,3R)-3-fluorocyclopentyl]methanol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The fluorine atom’s presence can enhance the compound’s binding affinity and selectivity towards its targets, leading to more potent and specific effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1S,3R)-3-fluorocyclopentyl]methanol stands out due to its specific stereochemistry and the presence of both a fluorine atom and a hydroxymethyl group. These features confer unique reactivity and binding properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

[(1S,3R)-3-fluorocyclopentyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO/c7-6-2-1-5(3-6)4-8/h5-6,8H,1-4H2/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSCIWOGJGUWHI-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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